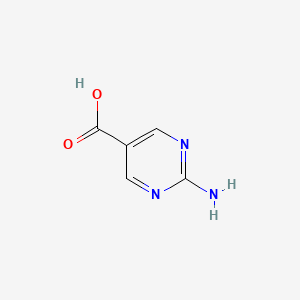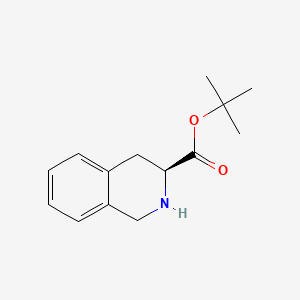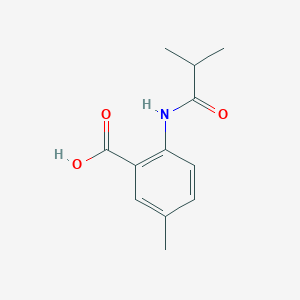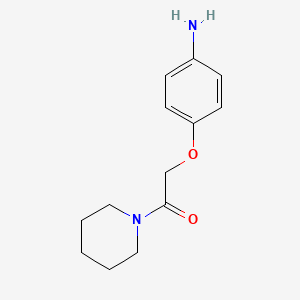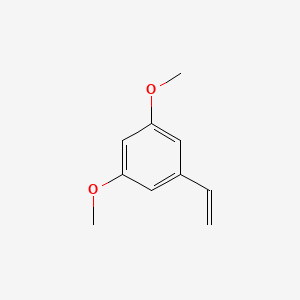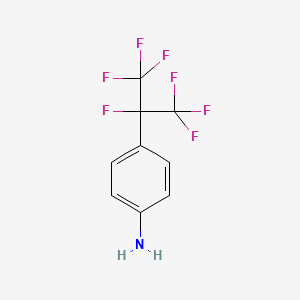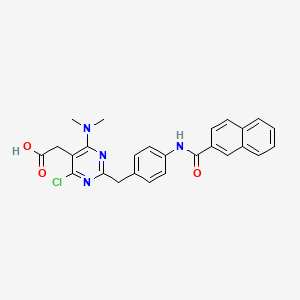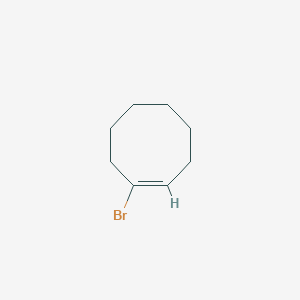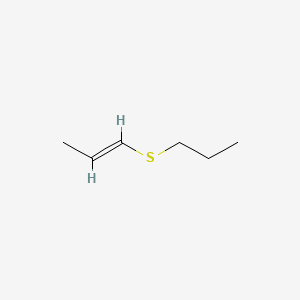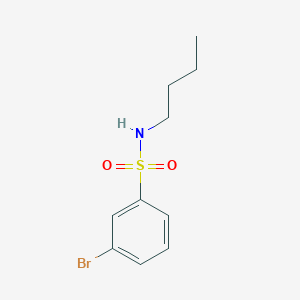
N-Butyl 3-bromobenzenesulfonamide
説明
N-Butyl 3-bromobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a butyl group attached to the nitrogen atom and a bromine atom attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
作用機序
Target of Action
N-Butyl 3-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
It is known that sulfonamides typically act by inhibiting bacterial synthesis of folic acid, an essential precursor for nucleic acid synthesis
Biochemical Pathways
It is used as an intermediate in the preparation of benzamides, which are selective angiotensin ii at2 receptor agonists . This suggests that it may play a role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance.
Result of Action
As an intermediate in the synthesis of benzamides, it may contribute to the agonistic activity on the angiotensin II AT2 receptor , but the specific effects of this compound require further investigation.
Action Environment
It is known to be an oily, odorless, colorless liquid at ambient temperatures . It has a boiling point of 314 °C and slight solubility in water . These properties suggest that it may be stable under normal conditions of use and storage .
生化学分析
Biochemical Properties
N-Butyl 3-bromobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of benzamides. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the preparation of selective angiotensin II AT2 receptor agonists, which are crucial in regulating blood pressure and fluid balance . The nature of these interactions often involves the formation of covalent bonds with the target biomolecules, leading to the desired biochemical effects.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of angiotensin II AT2 receptor agonists can impact cell signaling pathways related to blood pressure regulation . Additionally, it may alter gene expression patterns and metabolic activities within the cells, contributing to its overall biochemical effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent biochemical effects. For instance, its interaction with angiotensin II AT2 receptors can modulate the receptor’s activity, influencing blood pressure regulation . The compound’s ability to form covalent bonds with target biomolecules is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under normal conditions of use but can degrade when exposed to strong oxidizing agents and strong acids . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as the regulation of blood pressure through its interaction with angiotensin II AT2 receptors . At higher doses, toxic or adverse effects may occur, including liver damage and neurodegeneration . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s overall biochemical effects and its impact on metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing its use in biochemical and pharmaceutical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported through cellular membranes and distributed to specific tissues where it exerts its effects . Transporters and binding proteins play a role in its localization and accumulation, ensuring that it reaches its target sites effectively.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence its localization, enhancing its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl 3-bromobenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-Butyl 3-bromobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of sulfonamides with reduced functional groups.
科学的研究の応用
N-Butyl 3-bromobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
N-Butylbenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
N-tert-Butylbenzenesulfonamide: Contains a tert-butyl group instead of a butyl group, affecting its steric properties and reactivity.
3-Bromo-N-tert-butylbenzenesulfonamide: Similar structure but with a tert-butyl group, used in different applications due to its unique properties.
Uniqueness: N-Butyl 3-bromobenzenesulfonamide is unique due to the presence of both the butyl group and the bromine atom, which confer specific reactivity and properties. This combination makes it a versatile compound for various synthetic and research applications.
特性
IUPAC Name |
3-bromo-N-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGOOIJVWAXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428434 | |
| Record name | 3-Bromo-N-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-09-9 | |
| Record name | 3-Bromo-N-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



